molecular formula C7H11BrCl2N4 B2463713 2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride CAS No. 2503205-05-6

2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride

Cat. No.: B2463713
CAS No.: 2503205-05-6
M. Wt: 302
InChI Key: JPQMFYFFKMZQLQ-UHFFFAOYSA-N
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Description

2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride is a chemical compound with the molecular formula C7H9BrN4.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromopyridine moiety attached to a guanidine group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride typically involves the reaction of 6-bromopyridine-2-carboxaldehyde with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The guanidine group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromopyridine and guanidine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(6-bromopyridin-2-yl)methyl]guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN4.2ClH/c8-6-3-1-2-5(12-6)4-11-7(9)10;;/h1-3H,4H2,(H4,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQMFYFFKMZQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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